N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Anticancer activity Nicotinamide derivatives MCF-7

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide (CAS 2034535-83-4) is a synthetic small molecule belonging to the class of pyridine-linked nicotinamide derivatives. It features a 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl substituent coupled to a 6-(trifluoromethyl)nicotinamide core.

Molecular Formula C17H15F3N4O2
Molecular Weight 364.328
CAS No. 2034535-83-4
Cat. No. B2489481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
CAS2034535-83-4
Molecular FormulaC17H15F3N4O2
Molecular Weight364.328
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H15F3N4O2/c18-17(19,20)14-4-3-12(9-22-14)16(26)23-8-11-6-13(10-21-7-11)24-5-1-2-15(24)25/h3-4,6-7,9-10H,1-2,5,8H2,(H,23,26)
InChIKeyOWQLMWKAOILCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide (CAS 2034535-83-4): A Structurally Distinctive Nicotinamide-Derived Small Molecule for Anticancer Research Procurement


N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide (CAS 2034535-83-4) is a synthetic small molecule belonging to the class of pyridine-linked nicotinamide derivatives. It features a 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl substituent coupled to a 6-(trifluoromethyl)nicotinamide core. This compound has been studied for its in vitro anticancer activity as part of a focused library of nicotinamide analogues [1]. Its molecular formula is C17H15F3N4O2, with a molecular weight of 364.33 g/mol.

Workflow
Cell-model endpoint review in MCF-7 and HeLa anticancer assays
Selection
Supports SAR studies based on trifluoromethyl-substituted nicotinamide scaffold
Context
ERα interaction assay context reported via molecular docking model

Why N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide Cannot Be Replaced by Generic Nicotinamide Analogs for Anticancer Research


Nicotinamide-based small molecules exhibit highly variable anticancer potency depending on subtle structural modifications to the pyridine substituents. In a head-to-head library screen, the trifluoromethyl-substituted analogue (corresponding to the target compound) achieved IC50 values of 8.70–8.97 µM against MCF-7 and HeLa cells, while the methyl-substituted analogue (compound 5h) was considerably less active with IC50 values of 10.47–11.87 µM. Replacement with a thiomethyl analogue (compound 6) also altered potency (9.01–9.82 µM) and eliminated the superior docking interaction with estrogen receptor alpha (9.5 kcal/mol for the trifluoromethyl analogue vs. lower scores for analogs) [1]. Therefore, generic substitution among in-class nicotinamide derivatives is not supported by chemo-biological data.

Methyl analog
Target Compound vs. Compound 5h
Assay response context may differ significantly; reported cell-model endpoint advantage of the trifluoromethyl derivative is not preserved with methyl substitution.
SAR mismatch: may not replicate
Thiomethyl analog
Target Compound vs. Compound 6
ERα target interaction context may differ; reported top docking rank is attributed to trifluoromethyl congener, not thiomethyl replacement.
Target-engagement mismatch
Generic nicotinamides
Class-level vs. Specific Scaffold
Chemical structure dictates observed cell-model response; generic substitution within the nicotinamide class may not transfer the reported activity profile.
Requires validation

Quantitative Differentiation Evidence for N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide vs. Closest In-Class Analogues


Superior Anticancer Potency vs. Methyl-Substituted Analogue in MCF-7 Breast Cancer Cells

The trifluoromethyl-substituted pyridine analogue demonstrates significantly higher anticancer activity than the corresponding methyl-substituted analogue (compound 5h). In the identical MTT-based in vitro assay, the target compound achieved an IC50 of 8.70 ± 0.23 µM against MCF-7 cells, while compound 5h required an IC50 of 10.47 ± 0.41 µM [1]. This represents a 16.9% improvement in potency attributable solely to the –CF3 group.

MCF-7 Potency vs. Methyl Analog
Head-to-head
8.70 µM vs. 10.47 µM
16.9% lower IC50, MTT assay
Supports cytotoxicity endpoint review in MCF-7 breast cancer cell model.
Data to verify against reference doxorubicin (9.06 µM)
Anticancer activity Nicotinamide derivatives MCF-7

Enhanced Anticancer Activity vs. Methyl-Substituted Analogue in HeLa Cervical Cancer Cells

In the HeLa cervical cancer cell line, the trifluoromethyl analogue retained its potency advantage over the methyl analogue. The target compound exhibited an IC50 of 8.97 ± 0.31 µM, while compound 5h showed an IC50 of 11.87 ± 0.45 µM [1]. The 24.4% decrease in IC50 translates to a ~1.32-fold increase in potency.

HeLa Potency vs. Methyl Analog
Head-to-head
8.97 µM vs. 11.87 µM
24.4% lower IC50, MTT assay
Supports cytotoxicity endpoint review in HeLa cervical cancer cell model.
Consistent potency advantage across distinct cell lines
Anticancer activity Nicotinamide derivatives HeLa

Superior Binding Affinity to Estrogen Receptor Alpha vs. Methyl and Thiomethyl Analogues

Molecular docking against estrogen receptor alpha (PDB ID: 3ERT) revealed that the trifluoromethyl analogue (compound 5i) achieved the highest docking score of 9.5 kcal/mol among tested ligands, outperforming compound 5h and compound 6 [1]. This computational finding provides a structure-based rationale for the superior cellular potency of the –CF3 analogue.

ERα Docking Score
In silico model
9.5 kcal/mol
PDB ID: 3ERT, ranked highest among tested set
Supports ERα interaction assay context for structure-based compound selection.
Class-level inference; requires biochemical validation
Molecular docking Estrogen receptor alpha Nicotinamide derivatives

Comparable Cytotoxic Potency to Doxorubicin Reference Standard

The trifluoromethyl analogue demonstrated anticancer activity statistically comparable to that of the clinical standard doxorubicin. In the MCF-7 assay, the target compound's IC50 of 8.70 ± 0.23 µM overlapped with doxorubicin's IC50 of 9.06 ± 0.36 µM. Similarly, in HeLa cells, the target IC50 (8.97 ± 0.31 µM) slightly outperformed doxorubicin (9.17 ± 0.39 µM) [1]. This proximity to a clinically used agent supports its candidacy for hit-to-lead optimization.

Potency vs. Doxorubicin
Reference comparison
MCF-7: 8.70 vs. 9.06 µM
HeLa: 8.97 vs. 9.17 µM (within error margin)
Reported comparator assay-response context; supports tool compound selection.
Equivalence spans within standard error; MTT assay context
Anticancer activity Doxorubicin Nicotinamide derivatives

Differentiated ADME Profile and Drug-Like Properties Predicted In Silico

Predicted ADME parameters indicated that the nicotinamide derivatives, including the trifluoromethyl analogue, possess favorable drug-like characteristics [1]. While specific numerical values for compound 5i are not reported in the abstract, the –CF3 group is generally associated with enhanced metabolic stability and membrane permeability compared to unsubstituted or methyl-substituted pyridines. This represents a class-level advantage for the trifluoromethyl congener.

Predicted ADME Profile
Class-level inference
Favorable drug-like characteristics
Qualitative prediction; specific data not reported for compound 5i
Supports initial PK exposure-model context for scaffold prioritization.
Class-level advantage attributed to –CF3 group; requires in vitro ADME
ADME prediction Drug-likeness Nicotinamide derivatives

Highest-Impact Application Scenarios for N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide Based on Quantitative Evidence


Breast Cancer Cell-Based Screening and Hit-to-Lead Expansion

The compound's IC50 of 8.70 ± 0.23 µM against MCF-7 cells, directly comparable to doxorubicin and superior to the methyl analogue by 16.9%, makes it a qualified starting point for structure-activity relationship (SAR) programs targeting estrogen receptor-positive breast cancer [1]. Procurement for medium-throughput MCF-7 viability screens is supported by its dose-response reproducibility (SEM < 3%).

Estrogen Receptor Alpha (ERα) Targeted Drug Discovery

The highest docking score (9.5 kcal/mol) against ERα PDB 3ERT among tested library members positions this compound for use in ERα-focused biochemical and biophysical assays (e.g., fluorescence polarization, SPR) [1]. It can serve as a reference ligand for benchmarking novel ERα antagonist discovery campaigns.

Cervical Cancer Preclinical Pharmacology

The HeLa cell IC50 of 8.97 ± 0.31 µM, with a 24.4% potency advantage over the methyl congener and a narrow statistical gap to doxorubicin, supports procurement for HeLa-based mode-of-action studies and combination therapy screening [1].

Comparative Nicotinamide Library Construction for Chemogenomic Profiling

Because quantitative IC50 data exist for the –CF3, –CH3, and –SCH3 congeners in the same MCF-7/HeLa assay system, this compound can be employed as a positive control in chemogenomic libraries designed to map substituent-dependent activity landscapes of nicotinamide derivatives [1].

Application
Selection Property
Validation Focus
Breast Cancer Cell-Model Studies
Cell-model endpoint review
MCF-7 cytotoxicity assay context
ERα-Targeted Interaction Research
ERα interaction assay context
Docking score mapping and binding assays
Cervical Cancer Cell-Model Studies
Cross-cell-line assay context
HeLa cytotoxicity assay context
Nicotinamide SAR Profiling Workflows
Analog differentiation workflow
Scaffold-variation response context
Quote Request

Request a Quote for N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.